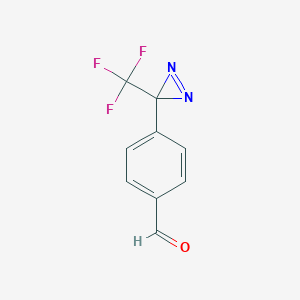

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)8(13-14-8)7-3-1-6(5-15)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXUIWNFGIROFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462649 | |

| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128886-88-4 | |

| Record name | 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128886884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-(TRIFLUOROMETHYL)-3H-DIAZIRIN-3-YL)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9Y0SS65WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde: A Photo-Affinity Labeling Workhorse

For Researchers, Scientists, and Drug Development Professionals

Introduction: Capturing Molecular Interactions with Light

In the intricate landscape of drug discovery and chemical biology, understanding how a small molecule interacts with its protein targets is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to elucidate these interactions directly within a complex biological environment.[1][2] This method utilizes a photo-reactive probe—a modified version of a bioactive molecule—that, upon activation with light, forms a highly reactive intermediate capable of forging a permanent, covalent bond with its binding partner.[3] Among the arsenal of photoreactive groups, trifluoromethyl-aryl diazirines have gained prominence due to their unique combination of small size, chemical stability, and efficient photo-activation.[4][5]

This guide provides an in-depth technical overview of a key reagent in this class: 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde . We will explore its chemical properties, mechanism of action, and provide a detailed framework for its application in robust, self-validating experimental designs for target identification.

Section 1: Core Characteristics of the Reagent

This compound is a phenyldiazirine derivative specifically designed for the synthesis of photoaffinity ligands.[6][7] Its structure masterfully integrates three key functionalities:

-

The Trifluoromethyl-Aryl Diazirine Core: This is the photo-activatable "warhead." The trifluoromethyl group enhances the stability of the resulting carbene and helps prevent undesired intramolecular rearrangements that can plague other diazirine types.[8]

-

The Phenyl Ring: This provides a stable scaffold and influences the electronic properties of the diazirine group.

-

The Benzaldehyde Handle: This versatile functional group serves as a convenient chemical handle for conjugation. It readily reacts with primary amines on ligands, peptides, or other molecules of interest via reductive amination, forming a stable secondary amine linkage.

Physicochemical Properties

| Property | Value |

| CAS Number | 128886-88-4[6][7][9] |

| Molecular Formula | C₉H₅F₃N₂O[6] |

| Molecular Weight | 214.14 g/mol [6] |

| Appearance | Typically a pale yellow liquid or solid |

| Storage | 2-8°C, protected from light |

Section 2: The Mechanism of Photo-Activation and Covalent Capture

The power of this reagent lies in its clean and efficient conversion into a highly reactive species upon UV irradiation. The process is initiated by exposing the diazirine to UV light, typically in the 350-365 nm range, which is less damaging to biological samples compared to shorter wavelengths.[4][10]

The Photochemical Cascade:

-

Excitation & Nitrogen Extrusion: Upon absorbing a photon, the diazirine ring becomes excited. This unstable state rapidly collapses, extruding a molecule of dinitrogen (N₂), which is inert and bubbles harmlessly out of the solution.[3][10]

-

Carbene Generation: The loss of N₂ generates a highly reactive and short-lived intermediate known as a trifluoromethyl-aryl carbene .[3][10][11] This species is electron-deficient and aggressively seeks to form two new covalent bonds to satisfy its valency.

-

Covalent Insertion: The carbene can insert into a wide variety of chemical bonds present in proteins, including C-H and X-H bonds (where X is O, N, or S).[3] This non-specific reactivity is a key advantage, as it allows for labeling regardless of the specific amino acid residues at the binding site.[12][13] The reaction is extremely fast, ensuring that the covalent bond forms with molecules in the immediate vicinity of the probe—ideally, the target protein.

Some studies suggest that diazirines can also react via a diazo isomer intermediate, which may show a preference for labeling acidic amino acid residues.[14][15] However, aryl trifluoromethyl diazirines are noted for reacting primarily through the highly reactive carbene intermediate, leading to broader labeling potential.[11][15]

Caption: Mechanism of diazirine photo-crosslinking.

Section 3: Experimental Design & Step-by-Step Protocol

A successful photo-affinity labeling experiment hinges on rigorous design and the inclusion of critical controls. This section outlines a comprehensive workflow for using this compound to identify the protein targets of a small molecule ligand.

Part 3.1: Probe Synthesis

The first step is to conjugate the benzaldehyde reagent to your ligand of interest. The ligand must possess a primary amine that is not essential for target binding.

Protocol: Reductive Amination

-

Dissolve Ligand: Dissolve your amine-containing ligand in a suitable solvent like methanol or dichloroethane.

-

Add Benzaldehyde Reagent: Add 1.0 to 1.2 equivalents of this compound to the solution.

-

Imine Formation: Add a mild acid catalyst, such as acetic acid (a few drops), and stir the reaction at room temperature for 1-2 hours to form the Schiff base (imine) intermediate.

-

Reduction: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), in portions. Let the reaction proceed for 4-16 hours at room temperature.

-

Purification: Quench the reaction and purify the resulting photo-probe, typically using reverse-phase HPLC. Confirm the final product's identity and purity via LC-MS and NMR.

Part 3.2: The Photo-Affinity Labeling Workflow

This workflow is designed for target identification in a complex proteome, such as a cell lysate or intact cells.

Caption: General workflow for photo-affinity labeling.

Protocol: Target Identification in Cell Lysate

-

Sample Preparation: Prepare a fresh, clarified cell lysate from your biological system of interest. Determine the total protein concentration using a BCA or Bradford assay.

-

Incubation:

-

Aliquot the lysate into multiple microcentrifuge tubes (e.g., 1 mg protein per tube).

-

To the "Test" samples, add the photo-probe to a final concentration determined by the affinity of the parent ligand (typically 1-10x the Kd).

-

To the "Competition Control" samples, first add a 100-fold molar excess of the unmodified parent ligand and incubate for 30 minutes. Then, add the photo-probe.

-

Incubate all samples for 30-60 minutes at 4°C to allow the probe to bind to its targets.

-

-

UV Irradiation:

-

Place the open tubes on ice in a UV crosslinker equipped with 365 nm bulbs.

-

Irradiate the "Test" and "Competition Control" samples for 5-15 minutes.[10]

-

Keep one sample, the "No UV Control," on ice outside the crosslinker for the same duration. This is a critical control.

-

-

Target Enrichment (Requires an Alkyne-Modified Probe):

-

Note: For this step, the photo-probe must also contain a bio-orthogonal handle, like an alkyne, for click chemistry.[1][4]

-

Prepare a click-chemistry reaction cocktail containing a biotin-azide reporter tag, copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

Add the cocktail to each lysate sample and incubate for 1 hour at room temperature.

-

-

Affinity Purification:

-

Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.

-

Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.

-

-

Analysis:

-

Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE. Visualize potential targets by silver staining or proceed directly to in-gel digestion.

-

Identify the proteins by mass spectrometry (LC-MS/MS).

-

Part 3.3: The Self-Validating System: Essential Controls

The trustworthiness of a PAL experiment rests entirely on its controls.[1] True target proteins should show strong labeling in the test sample, which is significantly reduced or eliminated in the control samples.

| Control Type | Purpose | Expected Outcome for a True Target |

| No UV Control | To identify proteins that bind non-covalently to the probe or the purification resin. | No signal/enrichment. |

| Competition Control | To demonstrate that the probe binds specifically to the same site as the parent ligand. | Drastically reduced or no signal/enrichment. |

| Photo-stable Control | (Optional but recommended) Use a probe analog where the diazirine is replaced by a stable group (e.g., methyl) to check for non-specific interactions of the probe itself. | No signal/enrichment.[3] |

Conclusion

This compound is a robust and versatile tool for chemical biology and drug development. Its trifluoromethyl-diazirine core provides a highly efficient photochemical handle for covalently capturing protein binding partners, while the benzaldehyde group allows for straightforward conjugation to a wide variety of ligands. When integrated into a carefully controlled experimental workflow, this reagent enables researchers to confidently identify specific protein-ligand interactions, paving the way for a deeper understanding of drug mechanisms and the discovery of novel therapeutic targets.

References

-

Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications. Accounts of Chemical Research. Available at: [Link]

-

Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications - PubMed. PubMed. Available at: [Link]

-

Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. National Institutes of Health (NIH). Available at: [Link]

-

Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. Royal Society of Chemistry. Available at: [Link]

-

Photoaffinity labeling in target- and binding-site identification. PubMed Central. Available at: [Link]

-

Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PubMed Central. Available at: [Link]

-

Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central. Available at: [Link]

-

Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society. Available at: [Link]

-

Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. PubMed Central. Available at: [Link]

-

Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. National Institutes of Health (NIH). Available at: [Link]

-

Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry. ResearchGate. Available at: [Link]

-

Photoaffinity Labeling Preferences of Diazirines. INOUE RESEARCH GROUP. Available at: [Link]

-

Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Publications. Available at: [Link]

-

(PDF) Trifluoromethyldiazirine: An effective photo-induced cross-linking probe for exploring amyloid formation. ResearchGate. Available at: [Link]

-

3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. National Institutes of Health (NIH). Available at: [Link]

-

Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. pubs.rsc.org. Available at: [Link]

-

Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. National Institutes of Health (NIH). Available at: [Link]

-

Photocatalytic Activation of Aryl(trifluoromethyl) Diazos to Car- benes for High-Resolution Protein Labeling with Red Light. ChemRxiv. Available at: [Link]

-

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde. Pharmaffiliates. Available at: [Link]

-

Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. MDPI. Available at: [Link]

-

Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. University of South Florida. Available at: [Link]

-

(PDF) Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ResearchGate. Available at: [Link]

Sources

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-[3-(TrifluoroMethyl)-3H-diazirin-3-yl]benzaldehyde CAS#: 128886-88-4 [m.chemicalbook.com]

- 7. 4-[3-(TrifluoroMethyl)-3H-diazirin-3-yl]benzaldehyde | 128886-88-4 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

4-(3-(trifluoromethyl)-3h-diazirin-3-yl)benzaldehyde chemical properties

An In-Depth Technical Guide to 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde: Properties, Applications, and Experimental Protocols for Advanced Photoaffinity Labeling

Introduction

In the intricate landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful strategy to elucidate these interactions by forging covalent bonds between a ligand and its biological target upon photoactivation.[1] At the forefront of this technology is this compound, a hetero-bifunctional crosslinking reagent of exceptional utility. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on its chemical properties, mechanistic advantages, and practical applications.

This molecule, often referred to as a trifluoromethylphenyl diazirine (TPD) derivative, combines three critical moieties: a photo-activatable diazirine ring, a stabilizing trifluoromethyl group, and a versatile benzaldehyde functional handle. Upon irradiation with UV light, it generates a highly reactive carbene species capable of irreversibly binding to proximal molecular targets. Its thoughtful design minimizes the common pitfalls of other photoprobes, offering higher efficiency, superior stability, and cleaner reaction profiles, thereby enabling the robust identification of drug targets and the mapping of binding sites.[2][3]

Part 1: Core Chemical Properties and Handling

The efficacy of this compound as a photo-crosslinker is rooted in its unique molecular architecture. The strained three-membered diazirine ring is primed for photo-induced nitrogen extrusion, while the potent electron-withdrawing trifluoromethyl group is critical for directing its reactivity and enhancing stability.[1][4] The aldehyde group provides a convenient point of attachment to various molecules of interest through well-established chemical transformations.[5]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 128886-88-4 | [6][7][8] |

| Molecular Formula | C₉H₅F₃N₂O | [6][9] |

| Molecular Weight | 214.14 g/mol | [6][9] |

| Appearance | Typically a solid | N/A |

| UV Activation λmax | ~350-360 nm | [3][10] |

| Storage Conditions | 2-8°C, Protect from light | [5] |

Handling and Storage

As with all diazirine-containing compounds, careful handling is essential. While trifluoromethyl-substituted aryl diazirines exhibit greater stability than many aliphatic counterparts, they are inherently light-sensitive.[1][11]

-

Light Sensitivity: All manipulations, including weighing and solution preparation, should be performed under subdued lighting or using amber-colored vials to prevent premature decomposition. Exposure to direct sunlight or strong fluorescent lighting should be avoided.[1]

-

Thermal Stability: The compound is reasonably stable at room temperature in the dark and can withstand temperatures up to 75°C for short periods.[12] For long-term storage, refrigeration (2-8°C) is recommended.

-

Chemical Stability: The diazirine moiety is remarkably stable across a range of chemical conditions, including exposure to 1 M acid or base in the dark, making it compatible with many synthetic and biological buffers.[12]

Part 2: The Mechanism of Photo-Activation and Covalent Cross-Linking

The defining feature of trifluoromethylaryl diazirines is their clean and efficient conversion into a highly reactive carbene upon UV irradiation. This process is superior to many other photophores, which are often plagued by undesirable side reactions.

-

Photoactivation: Exposure to UV light in the 350-360 nm range excites the diazirine ring. This wavelength is advantageous as it is less likely to cause damage to sensitive biological macromolecules compared to shorter wavelengths required by photoprobes like aryl azides.[2]

-

Nitrogen Extrusion & Carbene Generation: The excited diazirine rapidly eliminates a molecule of nitrogen gas (N₂), generating a highly electrophilic trifluoromethylphenyl carbene intermediate.[13]

-

Suppression of Side Reactions: A critical feature of the trifluoromethyl group is its ability to suppress the rearrangement of the diazirine into its linear diazo isomer.[2] While some diazo isomer may form, it is significantly less photoreactive and more chemically inert than the diazo intermediates formed from non-fluorinated diazirines, leading to a significant reduction in non-specific labeling.[11][12]

-

Covalent Insertion: The generated carbene is extremely reactive and short-lived, ensuring that it only reacts with molecules in its immediate vicinity. It readily inserts into a wide range of chemical bonds, including the C-H bonds of aliphatic amino acid side chains and the O-H and N-H bonds found in proteins and nucleic acids, forming a stable, covalent cross-link.[13] In the absence of a suitable binding partner, the carbene is rapidly quenched by water, further minimizing non-specific interactions.[3]

Part 3: Strategic Applications in Drug Discovery

The versatility of the aldehyde handle allows this compound to be conjugated to a vast array of molecules (drugs, metabolites, peptides, etc.), transforming them into powerful probes to investigate biological systems.

-

Target Identification: A primary application is in identifying the cellular targets of a novel bioactive compound. The compound is derivatized with the TPD moiety, introduced to cells or cell lysates, and photo-cross-linked. The covalently tagged proteins are then enriched (often via a second tag like biotin) and identified using mass spectrometry.[2]

-

Binding Site Characterization: PAL can precisely map the binding pocket of a ligand on its target protein. Following cross-linking, the protein is digested, and mass spectrometry is used to identify the specific peptide fragment—and often the exact amino acid residue—that has been covalently modified. This provides invaluable structural information for drug design and optimization.

-

Mapping Protein-Protein Interactions (PPIs): TPD-based probes can be used to "trap" and identify transient or weak PPIs. By incorporating the photophore into a protein of interest, researchers can identify its binding partners in a cellular context upon UV activation.

Part 4: Experimental Design and Protocols

The success of a PAL experiment relies on rigorous experimental design and execution. The following protocols provide a framework for the synthesis and application of TPD-based probes.

Protocol 1: Representative Synthesis of an Aryl Trifluoromethyl Diazirine

The synthesis of this compound follows a well-established route for this class of compounds, starting from the corresponding ketone.[13][14]

-

Oxime Formation: Dissolve 4-formyl-α,α,α-trifluoroacetophenone in ethanol. Add a solution of hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate). Reflux the mixture for 16 hours. After cooling, remove the solvent under reduced pressure and extract the product.

-

Tosylation: Dissolve the resulting oxime in dichloromethane and cool to 0°C. Add triethylamine followed by tosyl chloride and stir for 2 hours. Wash the reaction mixture to isolate the tosyl oxime.

-

Diaziridine Formation: In a cooled pressure vessel (-50°C), dissolve the tosyl oxime in an appropriate solvent like diethyl ether. Condense liquid ammonia into the vessel and stir the solution vigorously overnight, allowing it to slowly warm. After the ammonia evaporates, the diaziridine intermediate can be extracted.[14]

-

Oxidation to Diazirine: Dissolve the crude diaziridine in a solvent like diethyl ether. Add an oxidizing agent, such as freshly prepared silver(I) oxide (Ag₂O), and stir the suspension overnight at room temperature in the dark.[15] Filter the reaction mixture and carefully concentrate the filtrate to yield the final diazirine product. Purify by flash column chromatography.

Protocol 2: Conjugation to a Ligand via Reductive Amination

The benzaldehyde group is readily conjugated to molecules containing a primary amine.

-

Imine Formation: Dissolve the amine-containing ligand and a slight molar excess (1.1-1.5 equivalents) of this compound in a suitable solvent (e.g., methanol or dichloroethane). Add a catalytic amount of acetic acid. Stir the reaction at room temperature for 2-4 hours to form the imine intermediate.

-

Reduction: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to the reaction mixture in portions.

-

Workup and Purification: Allow the reaction to proceed for 12-24 hours. Quench the reaction carefully with water or a buffer. Extract the product with an organic solvent and purify using flash chromatography or HPLC to obtain the final TPD-conjugated probe.

Protocol 3: General Photoaffinity Labeling Workflow

-

Incubation: Incubate the TPD-conjugated probe with the biological sample (e.g., 10-50 µg of purified protein or 1-2 mg of total cell lysate) in an appropriate buffer. Incubation time and temperature should be optimized based on the known binding kinetics of the parent ligand. Perform this step in the dark.

-

Controls: Prepare parallel control samples. A crucial control is a competition experiment where the biological sample is pre-incubated with an excess (e.g., 100-fold) of the unconjugated parent ligand before adding the TPD-probe. This will demonstrate the specificity of the labeling.

-

Irradiation: Place the samples on ice in a microplate or open-top tubes. Irradiate from above with a 360 nm UV lamp for 5-30 minutes. The optimal irradiation time must be determined empirically to maximize specific labeling while minimizing potential UV damage.

-

Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Analyze the samples by SDS-PAGE. Labeled proteins can be detected by various methods, such as in-gel fluorescence (if the probe is fluorescently tagged), Western blotting for a known target, or autoradiography for radiolabeled probes. A successful experiment will show a band corresponding to the labeled protein that is diminished or absent in the competition control lane.

Part 5: Comparative Analysis and Expert Insights

The choice of photophore is a critical decision in experimental design. Trifluoromethylaryl diazirines offer a compelling set of advantages over older-generation cross-linkers.

| Feature | Trifluoromethyl-Diazirine | Aryl Azide | Benzophenone |

| Active Species | Carbene | Nitrene | Triplet Biradical |

| Activation λ | ~360 nm | <300 nm | ~360 nm |

| Reactivity | Very High | High | Moderate |

| Insertion Profile | C-H, N-H, O-H | Primarily N-H, O-H | C-H abstraction |

| Undesired Products | Minimized (inert diazo) | Keteimine rearrangement | Reverts to ground state |

| Stability | Good in dark, light sensitive | Good | Excellent |

Field-Proven Insights:

-

Causality in Experimental Design: The choice of a TPD-based probe is dictated by the need for high-efficiency, specific labeling with minimal perturbation to the system. Its small size is less likely to interfere with ligand binding compared to the bulkier benzophenone group.[13]

-

Self-Validating Protocols: Every PAL experiment must be a self-validating system. The inclusion of a competition control is non-negotiable. If labeling is not significantly reduced by an excess of the parent compound, the results cannot be considered specific or trustworthy.[1]

-

Optimizing Signal-to-Noise: Non-specific binding of the probe to abundant proteins (like albumin in plasma) or to reaction vessels can be a major issue. This can be mitigated by including detergents (e.g., 0.1% Tween-20) in wash steps and by optimizing the probe concentration to be as low as possible while still achieving effective labeling.

Conclusion

This compound represents a pinnacle of rational design in chemical biology. Its combination of a highly efficient photo-activatable group, a stabilizing element that minimizes side reactions, and a versatile conjugation handle makes it an indispensable tool for exploring the molecular frontiers of biology and medicine. By enabling the precise and permanent capture of biomolecular interactions, this reagent provides researchers with the power to validate drug targets, decipher mechanisms of action, and design the next generation of therapeutics with unprecedented clarity.

References

-

Dubinsky, L., et al. (2012). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Organic Letters. Available at: [Link]

-

Deraet, M., et al. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au. Available at: [Link]

-

Hashimoto, M., & Hatanaka, Y. (2008). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophore. Journal of the Mass Spectrometry Society of Japan. Available at: [Link]

-

Krishnan, K., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances. Available at: [Link]

-

Mykhailiuk, P. K. (2022). Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. ChemRxiv. Available at: [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from: [Link]

-

Dalton Research Molecules. (n.d.). 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde. Retrieved from: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from: [Link]

-

Royal Society of Chemistry. (2016). Supporting Information: 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Available at: [Link]

-

Krishnan, K., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Digital Commons@Becker. Available at: [Link]

-

Deraet, M., et al. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. PMC. Available at: [Link]

-

Krishnan, K., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. NIH. Available at: [Link]

-

Brunner, J., et al. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. The Journal of Biological Chemistry. Available at: [Link]

-

Krishnan, K., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Semantic Scholar. Available at: [Link]

-

Boche, F., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals. Retrieved from: [Link]

Sources

- 1. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]

- 3. Trifluoromethyl phenyl diazirine NHS ester | AAT Bioquest [aatbio.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound [myskinrecipes.com]

- 6. 4-[3-(TrifluoroMethyl)-3H-diazirin-3-yl]benzaldehyde CAS#: 128886-88-4 [m.chemicalbook.com]

- 7. 4-[3-(TrifluoroMethyl)-3H-diazirin-3-yl]benzaldehyde | 128886-88-4 [chemicalbook.com]

- 8. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde | CAS 128886-88-4 [daltonresearchmolecules.com]

- 9. GSRS [precision.fda.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde

Abstract

This comprehensive technical guide details the synthesis of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde, a critical reagent in chemical biology and drug discovery. Trifluoromethyl-3H-aryldiazirines are prized photo-crosslinkers due to their small size, stability in the dark, and efficient generation of highly reactive carbenes upon UV irradiation. The benzaldehyde functionality provides a versatile handle for subsequent chemical modifications, enabling the incorporation of this photo-affinity probe into a wide array of molecules. This document provides a step-by-step protocol, explains the underlying chemical principles, and offers insights grounded in established laboratory practices to ensure a successful and safe synthesis.

Introduction: The Significance of Trifluoromethyl-Diazirine Photo-Crosslinkers

Photo-affinity labeling (PAL) is a powerful technique for identifying and characterizing interactions between small molecules and their biological targets, such as proteins.[1] The core principle involves a ligand equipped with a photoreactive group that, upon activation by light, forms a covalent bond with interacting residues in the binding site.[1]

Among the various photophores available, 3-trifluoromethyl-3-aryl-3H-diazirines have emerged as a superior class for several reasons[2][3]:

-

Compact Size: The diazirine group is minimally larger than a methyl group, reducing the likelihood of steric hindrance that could disrupt the natural binding of the probe molecule.[1]

-

Stability: They exhibit remarkable stability under a wide range of chemical conditions, including acidic and basic environments, and are thermally stable, allowing for easier handling and purification.[2][3]

-

Efficient Carbene Generation: Upon irradiation with UV light (typically around 350-360 nm), they efficiently release nitrogen gas to generate highly reactive trifluoromethylaryl carbenes.[4][5][6] This wavelength is generally considered biocompatible and less damaging to biological samples.[1]

-

Defined Reactivity: The resulting carbene is a highly reactive species that can readily insert into C-H, N-H, and O-H bonds found in amino acid residues, providing a snapshot of the binding interaction.[6]

The target molecule, this compound (TDBA), combines these advantages with a versatile benzaldehyde functional group. This aldehyde can be readily derivatized through reactions like reductive amination, Wittig reactions, or condensation, making it an invaluable building block for creating custom photo-affinity probes.[7][8]

Overall Synthetic Strategy

The synthesis of TDBA is a multi-step process that begins with a commercially available starting material and proceeds through the formation of a key trifluoromethyl ketone intermediate. This ketone is then converted to the diaziridine ring, which is subsequently oxidized to the final diazirine product.

The general synthetic pathway is outlined below:

Figure 1. Overall Synthetic Workflow. A multi-stage process involving ketone synthesis, diazirine ring formation, and final functional group manipulation.

Detailed Synthesis Protocols & Mechanistic Insights

This section provides a step-by-step guide for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part 1: Synthesis of the Key Intermediate: 1-(4-Bromophenyl)-2,2,2-trifluoroethanone

The initial steps focus on creating the trifluoromethyl ketone, which is the direct precursor for the diazirine ring.

Step 1.1: Oxidation of 4-Bromobenzyl alcohol to 4-Bromobenzaldehyde

-

Protocol:

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM, ~5 mL/g of alcohol) in a round-bottom flask, add a solution of 4-bromobenzyl alcohol (1.0 eq) in DCM.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield 4-bromobenzaldehyde, which is often pure enough for the next step.

-

-

Expertise & Causality: PCC is a relatively mild oxidizing agent suitable for converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. The silica/Celite filtration is a critical workup step to efficiently remove the insoluble chromium byproducts.

Step 1.2: Trifluoromethylation of 4-Bromobenzaldehyde

-

Protocol:

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add (Trifluoromethyl)trimethylsilane (TMS-CF₃, ~1.5 eq) followed by a catalytic amount of tetrabutylammonium fluoride (TBAF, ~0.1 eq, 1M solution in THF).

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

-

After completion (typically 2-3 hours), quench the reaction by adding 1 M HCl.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to give the crude trifluoromethyl alcohol.

-

-

Expertise & Causality: This is a Ruppert-Prakash reaction. TMS-CF₃ serves as a nucleophilic CF₃⁻ equivalent. The fluoride source (TBAF) is essential to activate the silicon-carbon bond, generating the "naked" trifluoromethyl anion in situ, which then attacks the electrophilic aldehyde carbonyl. An acidic quench is required to protonate the resulting alkoxide.

Step 1.3: Oxidation to 1-(4-Bromophenyl)-2,2,2-trifluoroethanone

-

Protocol:

-

Dissolve the crude 1-(4-bromophenyl)-2,2,2-trifluoroethanol (1.0 eq) from the previous step in a suitable solvent like DCM or acetone.

-

Cool the solution to 0 °C.

-

Add a strong oxidizing agent, such as Dess-Martin periodinane (DMP, 1.5 eq) or Jones reagent (CrO₃/H₂SO₄), portion-wise.

-

Stir the reaction at room temperature until the starting alcohol is consumed (monitor by TLC).

-

For DMP, quench with a saturated solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). For Jones oxidation, quench with isopropanol.

-

Extract the product into an organic solvent, dry, and concentrate. Purify by flash column chromatography (hexanes/ethyl acetate) to yield the pure ketone.

-

-

Expertise & Causality: The secondary alcohol must be oxidized to a ketone. DMP is a popular choice due to its mild conditions and high efficiency, though it is expensive. Jones oxidation is a more classical, potent, and cost-effective alternative, but care must be taken with chromium waste disposal.

Part 2: Construction of the Diazirine Ring

This sequence transforms the ketone into the strained three-membered diazirine ring.

Step 2.1: Formation of the O-Tosyl Oxime

-

Protocol:

-

Reflux a solution of 1-(4-bromophenyl)-2,2,2-trifluoroethanone (1.0 eq), hydroxylamine hydrochloride (NH₂OH·HCl, ~2.0 eq), and pyridine (~3.0 eq) in ethanol for 12-16 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate to yield the crude oxime.

-

Dissolve the crude oxime in DCM and cool to 0 °C.

-

Add triethylamine (Et₃N, ~1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, ~1.2 eq).

-

Stir for 2-4 hours at 0 °C to room temperature.

-

Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate. The resulting O-tosyl oxime is often used directly in the next step.[5][9]

-

-

Expertise & Causality: The ketone is first converted to an oxime. The subsequent reaction with TsCl converts the hydroxyl group of the oxime into a good leaving group (tosylate), which is essential for the subsequent cyclization.[10] Pyridine and triethylamine act as bases to neutralize the HCl generated during the reactions.

Step 2.2: Diaziridine Formation

-

Protocol:

-

In a pressure vessel or a well-sealed flask, dissolve the crude O-tosyl oxime in a solvent like diethyl ether or THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Bubble anhydrous ammonia gas through the solution for 15-20 minutes, or add a pre-condensed amount of liquid ammonia.[9][10]

-

Seal the vessel and allow the mixture to slowly warm to room temperature, stirring for 12-24 hours.

-

Carefully vent the vessel in a fume hood to release the ammonia pressure.

-

Quench with water and extract the product with diethyl ether. Dry the organic phase and concentrate carefully to yield the crude diaziridine.

-

-

Expertise & Causality: This is the key ring-forming step. Ammonia acts as a nucleophile, displacing the tosylate group and subsequently cyclizing to form the diaziridine ring.[10] The reaction is performed at low temperature and under pressure to maintain ammonia in its liquid state and ensure a sufficient concentration for the reaction to proceed.

Step 2.3: Oxidation to 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine

-

Protocol:

-

Dissolve the crude diaziridine in a solvent such as DCM or methanol.

-

Add triethylamine (~2.0 eq) to the solution.

-

Add a solution of iodine (I₂, ~1.5 eq) in the same solvent dropwise at 0 °C. A color change from dark brown to pale yellow indicates the reaction's progress.

-

Stir for 1-2 hours at room temperature.

-

Wash the reaction mixture with aqueous sodium thiosulfate to quench excess iodine, followed by water and brine.

-

Dry the organic layer and concentrate. Purify by flash chromatography (typically with low polarity eluents like hexanes) to obtain the diazirine.

-

-

Expertise & Causality: The diaziridine is oxidized to the more stable diazirine. The iodine/triethylamine system is a common and effective oxidant for this transformation.[5][10] The triethylamine acts as a base to facilitate the elimination reaction.

Part 3: Final Functionalization to Aldehyde

The final steps involve converting the bromo- handle into the desired aldehyde group.

Step 3.1: Formation of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl alcohol

-

Protocol:

-

Under an inert atmosphere, dissolve the bromo-diazirine (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add n-butyllithium (n-BuLi, ~1.1 eq) dropwise. A color change is often observed. Stir for 30-60 minutes at -78 °C.

-

Add anhydrous N,N-dimethylformamide (DMF, ~2.0 eq) and stir for another hour at -78 °C before allowing it to warm to room temperature.

-

Correction & Refinement: A more direct and often higher-yielding approach from the aryl bromide is a lithium-halogen exchange followed by quenching with a formylating agent. However, an alternative and reliable method involves quenching the aryllithium species with paraformaldehyde to yield the benzyl alcohol, which is then oxidized.

-

Quench the aryllithium species by adding an excess of solid, dry paraformaldehyde. Allow the reaction to warm to room temperature.

-

Work up the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ether, dry, and purify by chromatography to isolate the benzyl alcohol.

-

-

Expertise & Causality: This is a lithium-halogen exchange reaction, a standard method for converting an aryl halide into a reactive aryllithium nucleophile. Quenching this nucleophile with paraformaldehyde introduces the required hydroxymethyl group. This two-step route (formation of alcohol then oxidation) is often more robust and provides cleaner material than direct formylation.

Step 3.2: Oxidation to this compound

-

Protocol:

-

Dissolve the benzyl alcohol (1.0 eq) from the previous step in DCM.

-

Add a mild oxidizing agent like DMP (1.5 eq) or manganese dioxide (MnO₂, ~10 eq).

-

Stir at room temperature until the reaction is complete (monitor by TLC).

-

Work up as described in Step 1.3 for DMP. If using MnO₂, simply filter off the solid and concentrate the filtrate.

-

Purify the final product by flash column chromatography to yield TDBA as a solid.

-

-

Expertise & Causality: A mild oxidation is required to prevent damage to the sensitive diazirine ring. DMP and MnO₂ are excellent choices for this final transformation.

Data Summary & Characterization

The successful synthesis of intermediates and the final product should be confirmed by standard analytical techniques.

| Compound | Step | Typical Yield | Key Characterization Data (¹⁹F NMR) |

| 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 1.3 | 70-85% (from alcohol) | Singlet around -72 ppm |

| 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine | 2.3 | 50-65% (from ketone) | Singlet around -65 ppm[2] |

| This compound | 3.2 | 75-90% (from alcohol) | Singlet around -65 ppm |

Note: Yields are indicative and can vary based on scale and experimental conditions. NMR chemical shifts are approximate and depend on the solvent used.

Safety and Handling

-

Organolithium Reagents (n-BuLi): Extremely pyrophoric and react violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

-

Oxidizing Agents (PCC, DMP, Jones): Are toxic and should be handled with care. Chromium reagents are carcinogenic.

-

Ammonia: Is a corrosive and toxic gas. The diaziridination step should be performed in a robust pressure vessel within a well-ventilated fume hood.

-

Diazirine Product: While more stable than diazo compounds, diazirines are energetic molecules. Avoid exposure to high heat, shock, or strong light. Store in a cool, dark place, preferably refrigerated.[11]

Conclusion

The synthesis of this compound is a well-established but technically demanding process. It requires careful execution of several key transformations, including trifluoromethylation, diazirine ring formation, and controlled oxidation. By understanding the rationale behind each step and adhering to strict safety protocols, researchers can reliably produce this versatile and powerful photo-crosslinking reagent. The availability of this building block opens the door to the creation of sophisticated chemical probes for exploring complex biological systems and accelerating the drug discovery process.

References

-

Yamato, M., et al. (2002). Synthesis of Tag Introducible (3-trifluoromethyl)phenyldiazirine Based Photoreactive Phenylalanine. Bioorganic & Medicinal Chemistry Letters, 12(18), 2507-10. Available at: [Link]

-

Ansah, C., & Koenigs, R. M. (2021). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au, 2(1), 35-46. Available at: [Link]

-

Murai, Y., et al. (2022). DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)-DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO-CROSS-LINKING. HETEROCYCLES, 104(1), 167. Available at: [Link]

-

Smith, D. P., et al. (2008). Trifluoromethyldiazirine: An effective photo-induced cross-linking probe for exploring amyloid formation. Chemical Communications, (44), 5728-30. Available at: [Link]

-

Ansah, C., & Koenigs, R. M. (2021). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Publications. Available at: [Link]

- Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry, 255(8), 3313-3318.

-

Kaweetripob, W., & Phunmilind, P. (2022). New Trends in Diaziridine Formation and Transformation (a Review). Molecules, 27(19), 6667. Available at: [Link]

-

ResearchGate. (n.d.). Overview of diazirine synthesis, activation, and applications. Retrieved from [Link]

-

Covey, D. F., et al. (2015). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 5(90), 73935-73945. Available at: [Link]

-

Hashimoto, Y., & Hatanaka, Y. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 53-64. Available at: [Link]

-

Covey, D. F., et al. (2015). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 5(90), 73935-73945. Available at: [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Dalton Research Molecules. (n.d.). 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Supporting Information: 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane (2). Retrieved from [Link]

Sources

- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-[3-(TrifluoroMethyl)-3H-diazirin-3-yl]benzaldehyde CAS#: 128886-88-4 [m.chemicalbook.com]

- 8. 4-[3-(TrifluoroMethyl)-3H-diazirin-3-yl]benzaldehyde | 128886-88-4 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EnamineStore [enaminestore.com]

Introduction: The Imperative for Covalent Probes in Biological Discovery

An In-Depth Technical Guide to the Mechanism and Application of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde in Covalent Labeling

This guide provides a comprehensive overview of the mechanism of action and practical application of this compound, a cornerstone photo-affinity labeling (PAL) reagent in contemporary chemical biology and drug discovery. We will delve into the fundamental photochemistry, the reactivity of the key carbene intermediate, and provide actionable protocols for its successful implementation in identifying and characterizing protein-ligand interactions.

Understanding the intricate web of molecular interactions within a cell is fundamental to deciphering biological processes and developing targeted therapeutics. While non-covalent interactions govern molecular recognition, their transient nature often complicates the identification of binding partners, especially for low-affinity or transient interactions. Photo-affinity labeling (PAL) emerges as a powerful strategy to overcome this challenge by forging a stable, covalent bond between a ligand-based probe and its biological target upon photoactivation.[1]

Among the arsenal of photo-activatable moieties, 3-aryl-3-(trifluoromethyl)diazirines have gained prominence due to their superior properties compared to traditional photoprobes like benzophenones and aryl azides.[2] They are relatively small, chemically robust in the dark, and upon activation with long-wave UV light (typically 350-365 nm), generate highly reactive carbene intermediates with a short half-life.[3][4] This minimizes non-specific labeling of distal biomolecules, thereby enhancing the precision of target identification. The trifluoromethyl group, in particular, confers advantageous properties to the resulting carbene, influencing its reactivity and stability.

The subject of this guide, this compound, is a versatile building block that incorporates this superior photochemistry.[5][6] The benzaldehyde functionality provides a convenient chemical handle for conjugating the photo-activatable diazirine moiety to a ligand of interest, creating a bespoke probe to interrogate its specific biological targets.

The Core Mechanism: From Photoactivation to Covalent Adduct

The utility of this compound as a photo-crosslinker is rooted in a well-defined photochemical transformation. The process can be dissected into three key stages: photoactivation, carbene generation, and covalent insertion.

Stage 1: Photoactivation and Nitrogen Extrusion

The 3H-diazirine is a strained three-membered ring containing a nitrogen-nitrogen double bond. In its ground state, the molecule is stable, allowing for the synthesis, purification, and handling of the probe under ambient light conditions (though prolonged exposure should be avoided).[2] Upon irradiation with UV light in the 350-365 nm range, the diazirine absorbs a photon, promoting it to an excited state. This electronically excited molecule rapidly undergoes irreversible extrusion of a dinitrogen molecule (N₂), a thermodynamically highly favorable process, to yield a highly reactive intermediate: a trifluoromethylarylcarbene.[3][4]

Caption: Photoactivation of a trifluoromethylaryldiazirine.

Stage 2: The Trifluoromethylarylcarbene Intermediate

The generated trifluoromethylarylcarbene is a highly electrophilic species with a vacant p-orbital, making it exceptionally reactive. The carbene exists as a singlet state, which is crucial for its insertion chemistry.[7] The short lifetime of this intermediate is a key advantage, as it primarily reacts with molecules in its immediate vicinity—ideally, the amino acid residues of the target protein's binding pocket. If no suitable reaction partner is encountered, the carbene is rapidly quenched by water, minimizing the risk of non-specific labeling.[3]

Stage 3: Covalent Insertion into Target Biomolecules

The highly reactive carbene readily inserts into various chemical bonds. Its primary mode of reaction within a biological context is insertion into heteroatom-hydrogen (X-H) bonds, which are abundant in protein structures. This includes the O-H bonds of serine, threonine, and tyrosine; the N-H bonds of lysine, arginine, histidine, asparagine, glutamine, and tryptophan; and the S-H bond of cysteine.[8] While less favored, insertion into aliphatic C-H bonds can also occur, contributing to the broad reactivity profile of this photoprobe.[9] This non-selective insertion within the binding site ensures that a covalent link is formed irrespective of the specific amino acid composition of the binding pocket.[1]

Caption: Carbene insertion into a target protein residue.

Reactivity Profile of the Trifluoromethylarylcarbene

The success of a photo-affinity labeling experiment hinges on the reactivity of the photogenerated intermediate. The trifluoromethylarylcarbene exhibits a broad but discernible reactivity preference towards different amino acid side chains.

| Amino Acid Residue | Reactive Group | Reaction Type | Relative Reactivity |

| Aspartic Acid | O-H (Carboxyl) | O-H Insertion | High[8] |

| Glutamic Acid | O-H (Carboxyl) | O-H Insertion | High[8] |

| Cysteine | S-H (Thiol) | S-H Insertion | High[8] |

| Serine | O-H (Hydroxyl) | O-H Insertion | High[8] |

| Threonine | O-H (Hydroxyl) | O-H Insertion | High[8] |

| Tyrosine | O-H (Phenolic) | O-H Insertion | Moderate[8] |

| Glutamine | N-H (Amide) | N-H Insertion | Moderate[8] |

| Histidine | N-H (Imidazole) | N-H Insertion | Moderate[8] |

| Lysine | N-H (Amine) | N-H Insertion | Moderate[7] |

| Phenylalanine | C-H (Aromatic) | C-H Insertion | Low[8] |

This table represents a qualitative summary based on available literature. Relative reactivity can be influenced by the local microenvironment within the protein binding site.

It is important to note a potential caveat: the product of N-H insertion, particularly with amines, can be unstable. Under basic conditions, the adduct may undergo elimination of hydrogen fluoride, which can complicate downstream analysis.[7]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a general workflow for a photo-affinity labeling experiment using a probe derived from this compound. This should be considered a template, and optimization will be required for specific applications.[10]

Caption: General workflow for a photo-affinity labeling experiment.

Protocol: Photo-affinity Labeling of a Target Protein

-

Sample Preparation:

-

Prepare your target protein or cell lysate in a suitable, non-amine-containing buffer (e.g., PBS or HEPES). The concentration will depend on the specific system but typically ranges from µM to nM.

-

Dissolve the diazirine-functionalized probe in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

-

Probe Incubation:

-

Add the probe to the protein sample to achieve the desired final concentration. The optimal probe concentration and incubation time should be determined empirically to allow for binding equilibrium to be reached.

-

Incubate the mixture in the dark, typically for 30-60 minutes at 4°C or room temperature.

-

-

Photo-crosslinking:

-

Transfer the sample to a suitable reaction vessel (e.g., a petri dish or a microplate).

-

Place the sample under a UV lamp that emits at 350-365 nm. The distance from the lamp and the irradiation time (typically 5-15 minutes) are critical parameters that require optimization.[10][11] Shorter wavelengths (<300 nm) should be avoided as they can cause protein damage.[11]

-

Perform irradiation on ice to minimize potential heat-induced sample degradation.

-

-

Downstream Analysis:

-

Following irradiation, the covalently labeled proteins can be analyzed. If the probe contains a reporter tag (e.g., biotin or a fluorescent dye), the labeled proteins can be visualized by SDS-PAGE followed by Western blotting or in-gel fluorescence scanning.

-

For target identification, the labeled protein band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry to identify the protein and potentially the site of modification.[9]

-

Conclusion and Future Directions

This compound and its derivatives represent a powerful class of reagents for elucidating protein-ligand interactions.[12] Their high photo-labeling efficiency, coupled with the generation of a highly reactive, short-lived carbene, provides a robust method for covalently capturing binding partners in complex biological systems.[13] As our understanding of cellular signaling networks becomes more nuanced, the application of such precision chemical tools will undoubtedly continue to be a driving force in biological discovery and the development of novel therapeutics. Future advancements may focus on developing diazirines that can be activated by longer wavelength light to further minimize cellular damage and enable deeper tissue penetration.[8]

References

- A trifluoromethylphenyl diazirine-based SecinH3 photoaffinity probe. RSC Publishing.

- Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. Source not specified.

- 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.

- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE)

- Trifluoromethyl phenyl diazirine maleimide.

- 4-[3-(TrifluoroMethyl)-3H-diazirin-3-yl]benzaldehyde. ChemicalBook.

- Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. PubMed.

- 4-[3-(TrifluoroMethyl)-3H-diazirin-3-yl]benzaldehyde | 128886-88-4. ChemicalBook.

- Photocatalytic Activation of Aryl(trifluoromethyl) Diazos to Carbenes for High-Resolution Protein Labeling with Red Light. ChemRxiv.

- Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. RSC Publishing.

- Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers.

- Diazirine crosslinkers. Interchim.

- Instructions: Amine-Reactive Diazirine Crosslinkers. Thermo Fisher Scientific.

Sources

- 1. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]

- 2. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl phenyl diazirine maleimide | AAT Bioquest [aatbio.com]

- 4. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. 4-[3-(TrifluoroMethyl)-3H-diazirin-3-yl]benzaldehyde CAS#: 128886-88-4 [m.chemicalbook.com]

- 6. 4-[3-(TrifluoroMethyl)-3H-diazirin-3-yl]benzaldehyde | 128886-88-4 [chemicalbook.com]

- 7. Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. interchim.fr [interchim.fr]

- 12. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07260F [pubs.rsc.org]

- 13. A trifluoromethylphenyl diazirine-based SecinH3 photoaffinity probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Diazirine-Based Photoaffinity Labeling

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular interactions, understanding the precise binding events between a small molecule and its protein targets is paramount for advancing drug discovery and chemical biology. Photoaffinity labeling (PAL) has emerged as a powerful strategy to covalently capture these transient interactions, providing a snapshot of the molecular interplay within a complex biological system. Among the arsenal of photoreactive groups, diazirines have gained prominence due to their unique combination of small size, chemical stability, and efficient photoactivation. This guide provides a comprehensive technical overview of diazirine-based photoaffinity labeling, from fundamental principles and probe design to experimental execution and data interpretation, grounded in field-proven insights and authoritative references.

The Core Principle: Covalently Trapping Molecular Interactions

Photoaffinity labeling is a technique that utilizes a probe molecule equipped with a photoreactive group to identify the binding partners of a ligand of interest.[1] The process begins with the non-covalent binding of the photoaffinity probe to its target protein. Subsequent irradiation with UV light activates the photoreactive moiety, generating a highly reactive intermediate that forms a stable, covalent bond with amino acid residues in close proximity to the binding site.[2] This covalent linkage allows for the isolation and identification of the target protein, which would otherwise be lost during purification steps.[2][3]

The Diazirine Advantage

While several photoreactive groups exist, including aryl azides and benzophenones, diazirines offer distinct advantages that make them particularly well-suited for many PAL applications.[4][5][6]

| Feature | Diazirine | Aryl Azide | Benzophenone |

| Size | Small, minimal steric hindrance | Larger | Bulky |

| Activation Wavelength | ~350-380 nm (less damaging to proteins) | ~260-300 nm (can cause protein damage) | ~350-360 nm |

| Reactive Intermediate | Carbene (highly reactive, short-lived) | Nitrene (less reactive, longer-lived) | Triplet diradical (long-lived) |

| Reactivity | Inserts into C-H, N-H, and O-H bonds | Prone to rearrangements, less efficient insertion | Abstracts hydrogen atoms, primarily from C-H bonds |

| Stability | Generally stable in various conditions | Less stable, can react in the dark | Highly stable |

The small size of the diazirine group minimizes perturbation of the parent molecule's biological activity.[4] Furthermore, their activation at longer UV wavelengths reduces the risk of photodamage to sensitive biological samples.[4][7] Upon photoactivation, diazirines form highly reactive carbenes that can insert into a wide range of chemical bonds, leading to efficient cross-linking.[4][8] The short-lived nature of the carbene minimizes non-specific labeling of distal molecules, as it is rapidly quenched by the aqueous environment if it does not immediately react with a nearby binding partner.[4][5]

The Photochemistry of Diazirines: A Tale of Two Intermediates

Upon irradiation with UV light (typically around 350-365 nm), the diazirine ring extrudes nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[4][9] This carbene can exist in either a singlet or triplet state, with the singlet state being the primary species responsible for the desired insertion reactions into C-H, O-H, and N-H bonds within the protein's binding pocket.[4]

However, the photochemical pathway is not always straightforward. A significant side reaction involves the isomerization of the diazirine to a linear diazo compound.[10][11][12] This diazo intermediate can also be photoactivated, albeit less efficiently at the wavelengths typically used for diazirine activation, to form the same carbene.[11] More importantly, the diazo intermediate can act as an electrophile, particularly under acidic conditions, leading to the alkylation of nucleophilic residues like glutamic and aspartic acid.[10][13][14] This can introduce a bias in the labeling profile, a critical consideration during data interpretation.[14] Recent studies have shown that by modulating the irradiation time and power, it is possible to favor one pathway over the other, offering a degree of control over the labeling mechanism.[11][15]

Caption: Photochemical activation pathways of a diazirine probe.

Designing and Synthesizing a Diazirine-Based Photoaffinity Probe

The success of a photoaffinity labeling experiment hinges on the careful design and synthesis of the probe. A well-designed probe should retain the biological activity of the parent molecule while incorporating the photoreactive diazirine and a reporter tag for downstream analysis.

Key Components of a Photoaffinity Probe:

-

Pharmacophore: The core structure of the probe that is responsible for binding to the target protein. It should be a close analog of the original ligand to ensure specific binding.[16]

-

Photoreactive Group (Diazirine): The diazirine moiety should be positioned on the probe in a way that, upon activation, it cross-links to residues within the binding site. Its placement should be guided by existing structure-activity relationship (SAR) data to minimize disruption of key binding interactions.[17]

-

Linker/Spacer: A chemical linker is often used to connect the pharmacophore to the reporter tag. The length and composition of the linker can influence the probe's solubility and accessibility to the binding site.

-

Reporter Tag: This functional group enables the detection, enrichment, and identification of the cross-linked protein. Common reporter tags include:

Synthetic Strategies

The synthesis of diazirine-containing molecules can be challenging.[12][19] A common approach involves the conversion of a ketone to a diaziridine, which is then oxidized to the diazirine.[4][20]

General Synthetic Workflow from a Ketone:

-

Oximation: The starting ketone is reacted with hydroxylamine to form an oxime.[4]

-

Tosylation/Mesylation: The oxime is then converted to a better leaving group by reacting it with tosyl chloride or mesyl chloride.[4]

-

Diaziridine Formation: Treatment of the tosyl/mesyl oxime with ammonia leads to the formation of the diaziridine ring.[4]

-

Oxidation: The final step is the oxidation of the diaziridine to the diazirine, often using reagents like silver oxide (Ag₂O) or iodine.[20]

Due to the often harsh conditions and moderate yields of these reactions, the diazirine moiety is typically introduced late in the synthetic sequence.[12]

Sources

- 1. Photoaffinity labeling - Wikipedia [en.wikipedia.org]

- 2. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diazirine - Wikipedia [en.wikipedia.org]

- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 8. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. communities.springernature.com [communities.springernature.com]

- 16. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00109A [pubs.rsc.org]

- 18. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

The Trifluoromethyl Group: A Keystone for Precision in Diazirine Photo-Crosslinking

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Photo-crosslinking has emerged as an indispensable tool in chemical biology and drug discovery for elucidating molecular interactions in their native cellular context. Among the various photophores, trifluoromethyl-aryl diazirines have garnered significant prominence due to their unique combination of stability, photoreactivity, and efficiency in forming covalent bonds with interacting biomolecules. This technical guide provides a comprehensive exploration of the pivotal role the trifluoromethyl (CF₃) group plays in defining the superior performance of these photo-crosslinkers. We will delve into the mechanistic underpinnings of how this electron-withdrawing group enhances stability, modulates carbene reactivity, and minimizes non-specific labeling, thereby enabling more precise and reliable identification of biological targets. This guide will further provide field-proven insights and detailed experimental protocols to empower researchers in harnessing the full potential of trifluoromethyl-diazirine chemistry.

Introduction: The Quest for Covalent Capture

Understanding the intricate web of molecular interactions is fundamental to deciphering biological processes and developing targeted therapeutics. Photoaffinity labeling (PAL) offers a powerful strategy to covalently capture these transient interactions by employing a photoactivatable probe. Upon irradiation with UV light, this probe generates a highly reactive intermediate that forms a stable covalent bond with nearby molecules, thus providing a permanent record of the interaction.

Diazirines have risen as a favored class of photophores due to their small size and the generation of highly reactive carbenes upon photoactivation.[1] The introduction of the 3-(trifluoromethyl)-3-phenyldiazirine (TPD) motif by Brunner in 1980 marked a significant advancement in the field.[2][3] This guide will dissect the critical contributions of the trifluoromethyl group that have established TPD and its derivatives as the gold standard for many photo-crosslinking applications.

The Core Chemistry: From Diazirine to Carbene

The fundamental process of diazirine-based photo-crosslinking involves the photo-induced extrusion of nitrogen gas (N₂) to generate a carbene intermediate. This carbene can then undergo a variety of reactions, most notably insertion into C-H and X-H bonds (where X is a heteroatom like O, N, or S) of a target protein.

Figure 1. General workflow of diazirine photo-crosslinking.

The Trifluoromethyl Advantage: A Multifaceted Role

The incorporation of a trifluoromethyl group at the diazirine carbon imparts several crucial advantages that enhance the performance of the photo-crosslinker. These benefits stem from the potent electron-withdrawing nature and steric bulk of the CF₃ group.

Enhanced Stability and Reduced Side Reactions